3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene: is a chemical compound with the molecular formula C8H22O4Si2 . It is a member of the organosilicon compounds, which are known for their unique properties and applications in various fields, including materials science, chemistry, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene typically involves the reaction of dimethoxymethylsilane with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving the use of advanced equipment and techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purification and analysis .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it to simpler silane compounds.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene is used as a building block for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: Its unique properties make it suitable for use in drug delivery systems and as a component of medical devices .
Industry: In the industrial sector, this compound is used in the production of specialty polymers, coatings, and adhesives. Its ability to form stable bonds with other materials makes it valuable in the manufacturing of high-performance materials .
Wirkmechanismus
The mechanism of action of 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules, leading to the formation of complex structures. These interactions are mediated by the silicon atoms in the compound, which can form strong covalent bonds with other elements .
Vergleich Mit ähnlichen Verbindungen
- Dimethyltetramethoxydisilethylene
- Ethylenebis(dimethoxymethylsilane)
- 1,2-Bis(methyldimethoxysilyl)ethane
- 2,2,5,5-Tetramethoxy-2,5-disilahexane
Comparison: Compared to these similar compounds, 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
53998-34-8 |
---|---|
Molekularformel |
C8H20O4Si2 |
Molekulargewicht |
236.41 g/mol |
IUPAC-Name |
2-[dimethoxy(methyl)silyl]ethenyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C8H20O4Si2/c1-9-13(5,10-2)7-8-14(6,11-3)12-4/h7-8H,1-6H3 |
InChI-Schlüssel |
UUCFEDLEOMKQRB-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C=C[Si](C)(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.